3-(aminomethyl)-N,N-dimethylpyridin-2-amine

Vue d'ensemble

Description

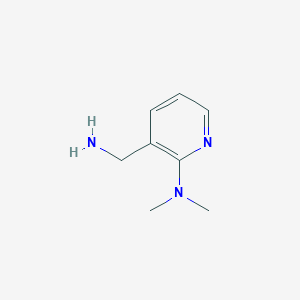

3-(aminomethyl)-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the third position of the pyridine ring, along with two methyl groups attached to the nitrogen atom at the second position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylpyridine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the reductive amination of 2-formylpyridine with dimethylamine and a reducing agent such as sodium borohydride. This method provides a straightforward and efficient route to the target compound with high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to improved yields and product purity. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(aminomethyl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with the aminomethyl group intact.

Substitution: Substituted derivatives with various functional groups attached to the aminomethyl group.

Applications De Recherche Scientifique

Synthesis Applications

3-(Aminomethyl)-N,N-dimethylpyridin-2-amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

-

Catalytic Reactions : The compound can function as a catalyst in several organic reactions due to its basicity and nucleophilic properties.

- Esterification Reactions : It can facilitate the formation of esters from carboxylic acids and alcohols, enhancing reaction rates and yields.

- Baylis-Hillman Reaction : This compound is effective in forming carbon-carbon bonds through the coupling of activated alkenes with aldehydes or ketones.

-

Synthesis of Heterocycles : The compound can be employed in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals.

- For example, it has been used to synthesize indoles and tetrazoles via Fisher indole synthesis and click chemistry methods, respectively.

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry, particularly in drug development:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective effects against neurodegenerative diseases, potentially serving as a lead compound for further development.

Data Table of Applications

Case Studies

-

Case Study on Esterification :

- A study demonstrated the use of this compound as a catalyst for esterification reactions involving acetic anhydride. The reaction yielded esters with high purity and efficiency, showcasing the compound's effectiveness as a nucleophilic catalyst.

-

Neuroprotective Research :

- In a series of experiments aimed at evaluating neuroprotective agents, derivatives of this compound were tested for their ability to inhibit neuronal apoptosis. Results indicated significant protective effects against oxidative stress-induced cell death, suggesting potential therapeutic applications in treating neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(aminomethyl)-PROXYL: A similar compound with a pyrrolidine ring instead of a pyridine ring.

3-(aminomethyl)pyridine: Lacks the dimethyl groups on the nitrogen atom.

N,N-dimethylpyridin-2-amine: Lacks the aminomethyl group.

Uniqueness

3-(aminomethyl)-N,N-dimethylpyridin-2-amine is unique due to the presence of both the aminomethyl group and the dimethyl groups on the nitrogen atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the dimethyl groups can enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications.

Activité Biologique

3-(Aminomethyl)-N,N-dimethylpyridin-2-amine, also known as DMAP (dimethylaminopyridine), is a compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring with an amino group and two methyl groups attached to the nitrogen atom. Its structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- One-pot reactions : Utilizing 1-amidopyridin-1-ium salts with aminals followed by reductive cleavage.

- Cascade reactions : Involving aryl vinamidinium salts combined with 1,1-enediamines in dimethyl sulfoxide (DMSO) under catalytic conditions .

Enzyme Inhibition

This compound has been shown to act as a potent enzyme inhibitor. It interacts with specific molecular targets to inhibit their activity, influencing various biological pathways. Notably:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : This compound has demonstrated inhibitory effects on these enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, a derivative of this compound exhibited an IC50 value of 34.81 µM against AChE and 20.66 µM against BChE, indicating promising potential for therapeutic applications .

The mechanism by which this compound exerts its biological effects involves:

- Binding to active sites : The compound binds to the active sites of enzymes, leading to inhibition of their function.

- Influencing biochemical pathways : By inhibiting key enzymes, it can alter cellular processes and signaling pathways, which is valuable for drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-(Aminomethyl)benzoic acid hydrochloride | 10263-92-6 | Contains a benzoic acid moiety |

| 4-(Aminomethyl)phenylboronic acid pinacol ester | 1375568-76-9 | Incorporates a boronic acid functional group |

| 3-(Aminomethyl)benzeneboronic acid hydrochloride | 10263-92-6 | Features a boronic acid structure |

The distinct structural features of this compound enhance its reactivity and versatility compared to other compounds that may lack such features.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Agents : Research has indicated that derivatives of this compound could serve as neuroprotective agents by inhibiting AChE and BChE, thus preventing the breakdown of acetylcholine in synaptic clefts.

- Antiviral Activity : Although primarily studied for its cholinesterase inhibition, there is emerging interest in its potential antiviral properties against HIV strains due to structural similarities with known inhibitors .

Propriétés

IUPAC Name |

3-(aminomethyl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMLNAXJNYRHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588455 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354824-09-2 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.